![molecular formula C15H19NO3 B3154371 Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate CAS No. 774576-77-1](/img/structure/B3154371.png)
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)-2-pyrrolidinecarboxylate, also known as methyl-inden-2-yloxy-2-pyrrolidinecarboxylate, is an organic compound with a molecular formula of C14H17NO3. It is a white to off-white crystalline powder with a melting point of 190-192°C and a boiling point of 391.7°C. It is soluble in water, methanol, and ethanol and is insoluble in ether.
Scientific Research Applications
Synthesis of Organic Compounds : This compound is used in the synthesis of various organic compounds. For instance, the compound Methyl (2E,4S,5S)-5-hydroxy-6-mesyloxy-2-methyl-4-(pent-3-yloxy)hex-2-enoate, derived from l-tartaric acid, was transformed into methyl (E)-2-[(3S,4S)-4-hydroxy-3-(pent-3-yloxy)pyrrolidin-2-ylidene]propanoate through a reaction with NaN3. This process further led to the creation of methyl (2E)-2-methyl-4-[(S)-oxiran-2-yl]-4-(pent-3-yloxy)but-2-enoate upon treatment with CF3COOH and then NaOH (Gimalova et al., 2014).
Development of Catalytic Systems : The compound has been involved in the development of catalytic systems, such as the synthesis of methyl 4-aminopyrrole-2-carboxylates via a relay catalytic cascade reaction. This process used a FeCl2/Et3N binary catalytic system for the synthesis of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts, followed by hydrazinolysis (Galenko et al., 2015).
Creation of Novel Compounds : This chemical is utilized in the creation of novel compounds with potential applications in various fields. For example, the synthesis of 2,3-disubstituted pyrrolidines and piperidines using a one-pot oxidative decarboxylation-beta-iodination of alpha-amino acid carbamates or amides is an innovative approach to generate new molecules (Boto et al., 2001).
properties
IUPAC Name |
methyl (2S,4S)-4-(2,3-dihydro-1H-inden-5-yloxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-18-15(17)14-8-13(9-16-14)19-12-6-5-10-3-2-4-11(10)7-12/h5-7,13-14,16H,2-4,8-9H2,1H3/t13-,14-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGZLHWOZFSFEC-KBPBESRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC3=C(CCC3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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